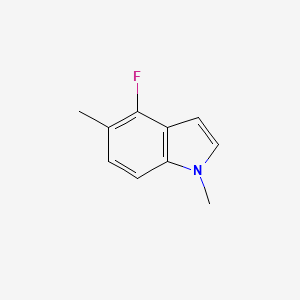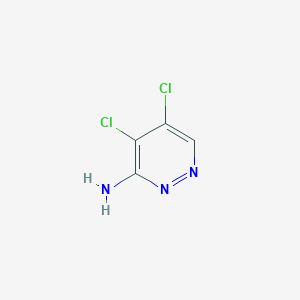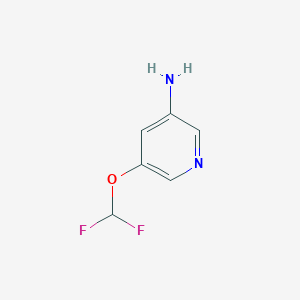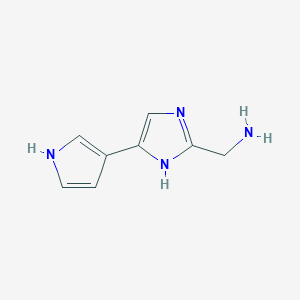
4-Fluoro-1,5-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-1,5-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, the process may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . The reaction conditions typically include refluxing in methanol with methanesulfonic acid, yielding the desired indole derivative in good yield .
Analyse Chemischer Reaktionen
4-Fluoro-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1,5-dimethyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicine: Its potential therapeutic applications include the development of new drugs for various diseases.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1,5-dimethyl-1H-indole can be compared with other indole derivatives, such as:
5-Fluoro-1H-indole: Similar in structure but lacks the additional methyl groups, which may affect its biological activity.
1-Methyl-1H-indole: Lacks the fluorine atom, which can influence its reactivity and stability.
1,5-Dimethyl-1H-indole: Lacks the fluorine atom, which can alter its biological properties.
The uniqueness of this compound lies in the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H10FN |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
4-fluoro-1,5-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3 |
InChI-Schlüssel |
YCNNNVQAHPPEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N(C=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)

![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)

![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)

